molecular formula C11H15N3O3 B2358190 4-Piperidinol, 1-(3-amino-4-nitrophenyl)- CAS No. 404009-22-9

4-Piperidinol, 1-(3-amino-4-nitrophenyl)-

Cat. No. B2358190
CAS RN: 404009-22-9
M. Wt: 237.259
InChI Key: TXDXYKJCLFBDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Piperidinol, 1-(3-amino-4-nitrophenyl)-” is a compound with the linear formula C11H14N2O3 . It is a derivative of 4-Piperidinol, which has the molecular formula C5H11NO . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .


Synthesis Analysis

The synthesis of piperidine derivatives, including “4-Piperidinol, 1-(3-amino-4-nitrophenyl)-”, has been a subject of research. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The piperidinol ring is in a chair conformation . The C-N-C fragment of the piperidinol moiety is nearly coplanar with the nitrophenyl ring system . The molecular stacking allows hydrogen bonding between the piperidinol hydroxy group and the nitro group .


Chemical Reactions Analysis

The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor . They can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist . They can also be used in the study of copper-catalyzed N - versus O -arylation .


Physical And Chemical Properties Analysis

The average mass of 4-Piperidinol is 101.147 Da and its monoisotopic mass is 101.084061 Da . The linear formula of “4-Piperidinol, 1-(3-amino-4-nitrophenyl)-” is C11H14N2O3 and its molecular weight is 222.246 .

Scientific Research Applications

properties

IUPAC Name

1-(3-amino-4-nitrophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c12-10-7-8(1-2-11(10)14(16)17)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDXYKJCLFBDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-nitrophenylamine (1.3 g, 7.0 mmol), 4-hydroxypiperidine (2.2 g, 20 mmol), and K2CO3 (1.0 g, 7 mmol) in DMF (20 mL) was stirred at 120° C. for 18 h. The reaction mixture was cooled to room temperature, poured into water (50 mL) and extracted with EtOAc (3×50 mL). The combined organic extracts were dried over sodium sulfate, concentrated in vacuo, and the oily residue was triturated with 70/30 EtOAc/CHCl3 (8 mL) to yield a yellow solid. The solid product was collected by filtration, washed with 70:30 EtOAc/CHCl3 (8 mL), and dried in vacuo (0.63 g, 38%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.